Functional Vascular Activity: 10-Fold Improvement in Aortic Ring Potency Over Lead Compound 2
ROCK-IN-32 (compound 31, pyrrolidine 32) demonstrated a 10-fold improvement in aortic ring (AR) functional potency compared to the precursor phenylglycine-substituted isoquinolone compound 2, a key advancement achieved through beta-aryl pyrrolidine SAR optimization [1]. This functional tissue-based assay measures the compound's ability to inhibit agonist-induced smooth muscle contraction, providing a physiologically relevant assessment of vascular ROCK inhibition that biochemical IC50 values alone cannot capture.
| Evidence Dimension | Aortic ring (AR) functional inhibition potency |
|---|---|
| Target Compound Data | 10-fold improved potency (quantified as fold improvement; absolute AR IC50 value not disclosed in abstract) |
| Comparator Or Baseline | Compound 2 (phenylglycine-substituted isoquinolone lead, absolute AR potency as baseline) |
| Quantified Difference | 10-fold improvement |
| Conditions | Ex vivo rat aortic ring contractility assay; inhibition of agonist-induced smooth muscle contraction |
Why This Matters
This functional tissue-level activity data distinguishes ROCK-IN-32 from compounds with similar biochemical IC50 values but inferior vascular tissue penetration or target engagement, making it preferable for cardiovascular and smooth muscle contractility research applications.
- [1] Bosanac T, Hickey ER, Ginn J, Kashem M, Kerr S, Kugler S, Li X, Olague A, Schlyer S, Young ER. Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: part 3, aryl substituted pyrrolidines. Bioorg Med Chem Lett. 2010 Jun 15;20(12):3746-9. PMID: 20471253. View Source
